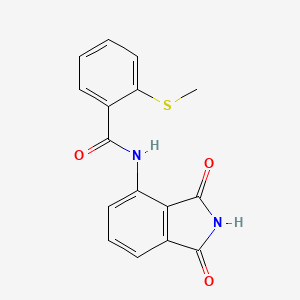

N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide

Description

N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide is a synthetic compound featuring a benzamide core linked to a 1,3-dioxoisoindolin moiety, with a methylthio (-SMe) substituent at the 2-position of the benzamide ring. This structure combines two pharmacophoric motifs: the isoindoline-1,3-dione (phthalimide) group, known for its role in bioactive molecules, and the benzamide scaffold, which is prevalent in pharmaceuticals due to its versatility in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-22-12-8-3-2-5-9(12)14(19)17-11-7-4-6-10-13(11)16(21)18-15(10)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJIEEXXRBFCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-dioxoisoindolin-4-yl intermediate, which is then reacted with 2-(methylthio)benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the 1,3-dioxoisoindolin-4-yl moiety can be reduced to form alcohols.

Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory properties may be due to its ability to inhibit certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Spectral Comparison of Selected Analogs

Key Observations:

- This may influence solubility, reactivity, and intermolecular interactions .

- Hydrogen Bonding : The phthalimide carbonyls (C=O) and benzamide NH are critical for hydrogen bonding, as seen in the crystal structure of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , which forms a 3D network via N-H···O and O-H···O bonds .

- Spectral Signatures : The -SMe group’s protons (~δ 2.5) and C-S stretches (~700 cm⁻¹ in IR) would distinguish the target compound from fluoro or nitro analogs .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structural framework that includes a dioxoisoindolinyl moiety and a methylthio group attached to a benzamide backbone. This structural configuration is believed to contribute to its biological activity.

The primary mechanism of action for this compound involves its interaction with specific enzymes. Notably, it has been shown to inhibit the activity of the NUDT5 enzyme, which plays a critical role in hormone signaling pathways in breast cancer cells. By blocking this enzyme, the compound effectively inhibits cell proliferation, particularly in MCF7 breast cancer cell lines.

Biochemical Pathways

- Inhibition of Cell Proliferation : The compound's action leads to reduced proliferation rates in cancerous cells.

- Hormonal Signaling Interference : It disrupts pathways essential for tumor growth and survival.

Pharmacokinetics

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further therapeutic development.

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against MCF7 cells with IC50 values indicating effective inhibition of cell growth.

- Comparative Analysis : When compared to other derivatives, this compound showed superior activity against multiple cancer cell lines .

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. However, further investigation is necessary to elucidate these effects fully.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.